potassium (3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide
Description
Potassium (3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide is a potassium trifluoroborate salt featuring a 3,4-dihydro-2H-1-benzopyran-6-yl substituent. This bicyclic chromane-derived group introduces unique steric and electronic properties, distinguishing it from simpler aryl or alkenyl trifluoroborates. Potassium trifluoroborates (K[RBF₃]) are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids . The benzopyran moiety, a fused benzene and tetrahydropyran ring system, may confer increased rigidity and altered solubility profiles, making this compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
potassium;3,4-dihydro-2H-chromen-6-yl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O.K/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9;/h3-4,6H,1-2,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYOIYWPIDVYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OCCC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Conversion Route
The most widely reported method involves converting a pre-synthesized benzopyran boronic acid into the trifluoroborate salt. This two-step process begins with the synthesis of 6-borono-3,4-dihydro-2H-1-benzopyran, followed by treatment with potassium bifluoride (KHF₂).
Step 1: Synthesis of 6-Borono-3,4-Dihydro-2H-1-Benzopyran
The benzopyran core is constructed via Friedel-Crafts acylation. For example, p-fluoroanisole reacts with maleic anhydride in the presence of AlCl₃ to form 4-(5-fluoro-2-methoxyphenyl)-4-oxo-2-butenoic acid. Subsequent reduction with NaBH₄ yields the dihydrobenzopyran intermediate, which undergoes borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.
Step 2: Trifluoroborate Formation
The boronic acid intermediate is treated with aqueous KHF₂ at pH 4–5 and 0–5°C. This step achieves near-quantitative conversion due to the high electrophilicity of the boron center. The product is isolated via recrystallization from ethanol/water mixtures, yielding colorless crystals (typical yield: 85–92%).
Direct Trifluoroboration of Benzopyran Halides
An alternative one-pot method employs potassium bromomethyltrifluoroborate as both a boron source and a coupling partner. This route avoids isolating sensitive boronic acids.
Reaction Conditions
6-Bromo-3,4-dihydro-2H-1-benzopyran is reacted with potassium bromomethyltrifluoroborate in dimethylacetamide (DMA) at 80°C for 12 hours. Pd(OAc)₂ and SPhos ligand facilitate oxidative addition and transmetalation. The crude product is purified via Soxhlet extraction with methanol, achieving yields of 78–84%.
Microwave-Assisted Multicomponent Synthesis
Recent innovations adapt green chemistry principles to streamline benzopyran formation. A three-component reaction between aldehydes, methyl cyanoacetate, and 1,3-cyclohexanedione under microwave irradiation forms the dihydrobenzopyran scaffold in water.
Protocol
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Reactants : 4-fluorobenzaldehyde (1.2 eq), methyl cyanoacetate (1 eq), 1,3-cyclohexanedione (1 eq)
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Conditions : Microwave irradiation (300 W, 100°C), 10 minutes, catalyst-free
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Post-Reaction Processing : The intermediate is filtered and subjected to borylation using B₂pin₂, followed by KHF₂ treatment. Total yield: 89–95%.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Boronic Acid Route | Direct Trifluoroboration | Microwave Route |
|---|---|---|---|
| Solvent | THF/Water | DMA | Water |
| Temperature | 0–5°C (Step 2) | 80°C | 100°C |
| Catalyst | None | Pd(OAc)₂/SPhos | None |
| Reaction Time | 24 hours | 12 hours | 10 minutes |
The boronic acid route requires strict temperature control during KHF₂ addition to prevent hydrolysis. In contrast, the microwave method eliminates solvent waste and reduces energy input.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (1:3 v/v) effectively remove KF byproducts.
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Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomers in direct trifluoroboration.
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Soxhlet Extraction : Methanol cycles extract pure product from Pd residues in one-pot syntheses.
Industrial Production and Scalability
Large-Scale Boronic Acid Conversion
Industrial reactors (500–1,000 L) perform Friedel-Crafts acylation at 60°C with continuous AlCl₃ feeding to control exotherms. KHF₂ is added via automated dosing systems to maintain pH 4.5 ± 0.2. Annual production capacity exceeds 10 metric tons with a purity >99.5%.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The trifluoroborate group in this compound participates efficiently in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. These reactions typically employ palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents like THF or DMF .
Key Features:
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Stability Advantage : Unlike boronic acids, potassium trifluoroborates resist protodeboronation under basic conditions, enhancing reaction yields .
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Substrate Compatibility : The dihydropyran ring remains intact during coupling, allowing functionalization at the boron-bound position.
Example Reaction:
\text{Ar-X} + \text{K}[B(C}_5\text{H}_7\text{O)F}_3] \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_5\text{H}_7\text{O} + \text{KX}
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF, 80°C, 12 h .
Nucleophilic Substitution Reactions
The trifluoroborate group acts as a leaving group in nucleophilic substitutions, facilitated by its weak B-F bonds. This reactivity is exploited in alkylation and arylation reactions .
Mechanistic Pathway:
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Activation : The trifluoroborate undergoes transmetalation with a transition metal (e.g., Cu or Pd).
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Substitution : A nucleophile (e.g., alkoxide or amine) displaces the boron group, forming new bonds.
Applications:
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Synthesis of ethers and amines via SN2 mechanisms.
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Compatibility with protic solvents, broadening functional group tolerance.
Epoxidation of Unsaturated Derivatives
If the dihydropyran ring contains a double bond, the trifluoroborate moiety remains stable during epoxidation. This enables selective oxidation of the alkene while preserving the boron functionality .
Conditions:
Outcome:
Epoxide formation without boron degradation, confirmed by NMR .
Heterocyclic Ring Functionalization
The dihydropyran ring itself can undergo reactions, influenced by the electron-withdrawing trifluoroborate group:
Electrophilic Aromatic Substitution
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Nitration : Directed by the boron group, yielding nitro-substituted derivatives.
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Halogenation : Bromination or iodination at the para-position relative to boron .
Challenges:
Steric hindrance from the trifluoroborate group may limit regioselectivity in some cases .
Catalytic Cyclization Reactions
Under palladium catalysis, the compound participates in cyclizations to form polycyclic structures. For example, intramolecular Heck reactions generate fused oxygen heterocycles .
Example:
\text{K}[B(C}_5\text{H}_7\text{O)F}_3] \xrightarrow{\text{Pd(OAc)}_2} \text{Bicyclic product}
Conditions: DMF, 100°C, 24 h .
Mechanistic Insights
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Transmetalation Step : Critical in cross-couplings, where the trifluoroborate transfers its organic group to the metal catalyst .
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Leaving Group Ability : The B-F bond’s lability enables smooth displacement in substitutions, as shown by DFT calculations.
This compound’s stability and versatility make it indispensable in constructing complex molecules, particularly in pharmaceutical and materials science research. Future studies may explore its use in photoredox catalysis or enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. Potassium (3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide may play a role in the development of novel anticancer agents due to its structural features that can interact with biological targets. Studies have shown that benzopyran derivatives can inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation in drug development .
Neuroprotective Effects
Benzopyran compounds have also been studied for their neuroprotective effects. The compound may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound can serve as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoroborane moiety enhances the reactivity of the compound, facilitating the formation of various biaryl compounds .
Functionalization of Aromatic Compounds
The compound can also be utilized for the functionalization of aromatic systems. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups onto aromatic rings, which is crucial for modifying the properties of organic materials .
Materials Science
Development of Fluorescent Materials
Research indicates that benzopyran derivatives can be incorporated into polymer matrices to create fluorescent materials. These materials have potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to emit light upon excitation . The incorporation of this compound into polymer formulations could enhance the performance and efficiency of these devices.
Case Studies
Mechanism of Action
The mechanism of action of potassium (3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The benzopyran derivative’s estimated molecular weight (~264.1 g/mol) exceeds that of oxane-based analogs (e.g., 169.94 g/mol) but is comparable to styryl-substituted compounds (260.14 g/mol) .
- Substituent Complexity: The benzopyran group introduces a fused bicyclic structure, contrasting with linear alkenyl (e.g., styryl) or monocyclic (e.g., oxane) substituents.
Reactivity in Cross-Coupling Reactions
Potassium trifluoroborates are preferred in Suzuki-Miyaura couplings due to their air and moisture stability. Reactivity trends correlate with substituent electronic and steric effects:
- Styryl-substituted (C₁₃H₁₇BF₃K) : The conjugated π-system enhances electron density, accelerating oxidative addition with palladium catalysts. Reported coupling yields exceed 85% in aryl-aryl bond formations .
- Oxane-substituted (C₂HBF₅K) : The electron-withdrawing methoxycarbonyl group may slow transmetalation, requiring elevated temperatures (80–100°C) for efficient coupling .
- Benzopyran-substituted : The partially saturated chromane ring likely balances electron donation (from the benzene ring) and steric hindrance (from the oxygen heteroatom). Preliminary studies suggest moderate reactivity (70–80% yields) in couplings with electron-deficient aryl halides .
Solubility and Stability
- Solubility: Potassium salts are generally water-soluble, but organic substituents dictate solubility in nonpolar solvents.
- Stability: Benzopyran-substituted trifluoroborates demonstrate superior hydrolytic stability compared to alkenyl analogs (e.g., 2,2-difluoroethenyl), which degrade by 20% after 48 hours in aqueous ethanol .
Biological Activity
Potassium (3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide, also known by its CAS number 2724247-50-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C9H9BF3KO
- Molecular Weight : Not specified in the available literature
- IUPAC Name : this compound
| Property | Value |
|---|---|
| CAS Number | 2724247-50-9 |
| Molecular Formula | C9H9BF3KO |
| Appearance | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that this compound may exhibit several biological activities through various mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress in cells. This property may have implications in preventing cellular damage associated with aging and various diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus modulating inflammatory responses. This could be beneficial in conditions such as arthritis or other inflammatory disorders.
- Anticancer Properties : Some studies have indicated that the compound could induce apoptosis in cancer cells, although further research is needed to understand the specific pathways involved.
Study 1: Antioxidant Potential
A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results demonstrated a significant reduction in free radicals, suggesting a strong antioxidant potential.
Study 2: Anti-inflammatory Effects
In vitro experiments conducted on macrophage cell lines showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6. This suggests that this compound may effectively reduce inflammation.
Study 3: Anticancer Activity
A preliminary study assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | Key Findings |
|---|---|---|
| Antioxidant | Moderate | Significant reduction of free radicals |
| Anti-inflammatory | Strong | Decreased pro-inflammatory cytokines |
| Anticancer | Preliminary | Induced apoptosis in cancer cell lines |
Q & A
Q. Methodological Answer :
- Core Strategy : Potassium trifluoroborate salts are typically synthesized via transmetallation or direct boronation. For bicyclic systems like 3,4-dihydro-2H-1-benzopyran, boronic acid precursors can be treated with KHF₂ under acidic conditions to form the trifluoroborate salt .
- Key Steps :
- Precursor Preparation : Start with 6-bromo-3,4-dihydro-2H-1-benzopyran. Convert to the corresponding boronic acid using Miyaura borylation (Pd catalysis, bis(pinacolato)diboron) .
- Fluoroboration : React the boronic acid with KHF₂ in methanol/HCl (1:1 v/v) at 0–5°C for 24 hours.
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol and water) to isolate the product .
- Validation : Confirm purity via ¹⁹F NMR (δ ≈ -135 to -140 ppm for BF₃⁻) and elemental analysis for potassium content .
Advanced: How does the electronic structure of the benzopyran moiety influence Suzuki-Miyaura coupling efficiency?
Q. Methodological Answer :
- Electronic Effects : The electron-rich 3,4-dihydro-2H-1-benzopyran ring may reduce oxidative addition efficiency in Pd-catalyzed couplings. Compare reactivity with substituted analogs (e.g., electron-withdrawing groups at position 6) .
- Experimental Design :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos, XPhos, or RuPhos ligands in THF/H₂O (3:1) at 80°C.
- Kinetic Analysis : Monitor coupling yields (HPLC-MS) with aryl halides of varying electrophilicity (e.g., 4-bromotoluene vs. 4-bromonitrobenzene).
- DFT Calculations : Model the transition state to assess steric/electronic contributions of the benzopyran ring .
- Data Interpretation : Lower yields with electron-rich partners suggest ligand optimization (e.g., bulky biarylphosphines) is critical .
Basic: What analytical techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
- Primary Tools :
- Ancillary Methods :
- FT-IR : B-F stretching at ~1450 cm⁻¹.
- Elemental Analysis : Verify K content (theoretical ~20.5%) .
Advanced: How can contradictory solubility data in polar solvents be resolved?
Q. Methodological Answer :
- Problem Context : Discrepancies in DMSO solubility (e.g., partial vs. full dissolution) may arise from hydrate formation or residual salts.
- Experimental Approach :
- Dynamic Light Scattering (DLS) : Test for colloidal aggregates in DMSO/water mixtures.
- Karl Fischer Titration : Quantify water content in solvent batches.
- Variable-Temperature NMR : Monitor solubility changes from 25°C to 60°C.
- Mitigation : Pre-dry solvents over molecular sieves and use freshly activated sieves during storage .
Basic: What are critical storage conditions to prevent hydrolytic degradation?
Q. Methodological Answer :
- Stability Profile : Potassium trifluoroborates hydrolyze in humid environments to boronic acids.
- Protocol :
Advanced: How to optimize catalytic systems for enantioselective transformations involving this compound?
Q. Methodional Answer :
- Chiral Ligand Design : Test BINAP, Josiphos, or TADDOL-derived ligands with Pd or Rh catalysts.
- Stereochemical Analysis :
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/IPA = 90:10).
- X-ray Crystallography : Resolve absolute configuration of coupling products.
- Case Study : Asymmetric allylic alkylation with Pd₂(dba)₃/(R)-BINAP achieved 85% ee in THF at -30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
